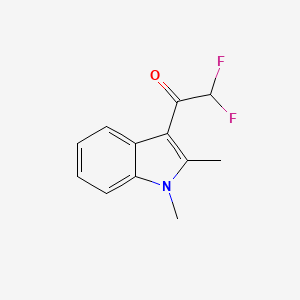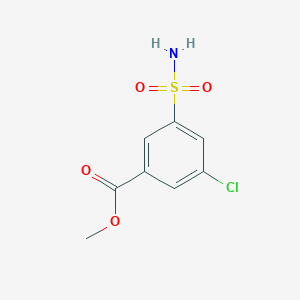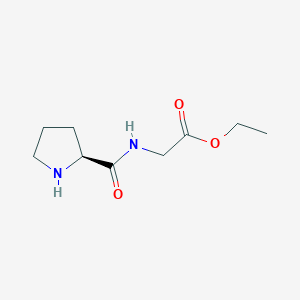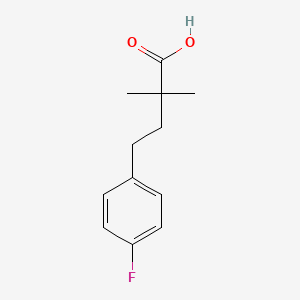![molecular formula C8H6N2O4 B13519909 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique structure, which combines elements of both pyridine and oxazine rings, making it a valuable subject of study in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves the condensation of phenols, primary amines, and aldehydes through a Mannich reaction . Another common method includes the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methylsilyl chloride . These methods allow for the efficient production of the compound under controlled laboratory conditions.
Analyse Chemischer Reaktionen
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can be compared with other similar compounds such as:
- 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different substituents can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Eigenschaften
Molekularformel |
C8H6N2O4 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-5-1-4(8(12)13)2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
VCGDVLPYTFZHGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


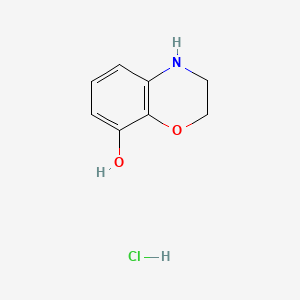


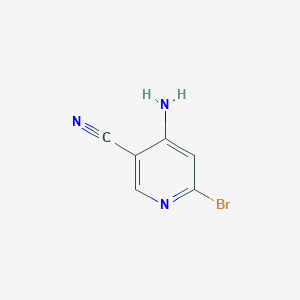
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
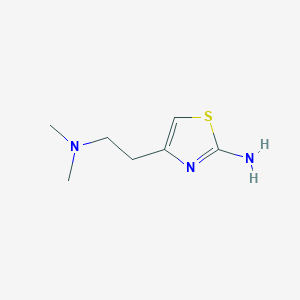
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
